Cas no 220705-67-9 (1-Formyl-1-(triisopropylsilyloxy)cyclopropane)

1-Formyl-1-(triisopropylsilyloxy)cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
- 1-FORMYL-1-(TRIISOPROPYLSILYLOXY)CYCLOPROPANE,COLOURLESS OIL
- 1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde
- 220705-67-9
- J-014465
- DB-259559
- DTXSID30573171
- starbld0002730
- 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
- 1-(Triisopropylsilyloxy)cyclopropylformaldehyde
- 1-Flormyl-1-(triisopropylsilyloxy)cyclopropane
- 1-((Triisopropylsilyl)oxy)cyclopropane-1-carbaldehyde
-
- インチ: InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3
- InChIKey: KXIGCGAYUCTEDP-UHFFFAOYSA-N
- ほほえんだ: CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O
計算された属性
- せいみつぶんしりょう: 242.17000
- どういたいしつりょう: 242.170206602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- ようかいど: Dichloromethane
- PSA: 26.30000
- LogP: 3.91000
1-Formyl-1-(triisopropylsilyloxy)cyclopropane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Formyl-1-(triisopropylsilyloxy)cyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F701100-25mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 25mg |
$1326.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-397079-2.5 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane, |
220705-67-9 | 2.5 mg |
¥2,482.00 | 2023-07-11 | ||
TRC | F701100-25 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 25mg |
$ 1100.00 | 2022-01-08 | ||
TRC | F701100-2mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 2mg |
$150.00 | 2023-05-18 | ||
TRC | F701100-5mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 5mg |
$333.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-397079-2.5mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane, |
220705-67-9 | 2.5mg |
¥2482.00 | 2023-09-05 | ||
TRC | F701100-2 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 2mg |
$ 120.00 | 2022-01-08 | ||
TRC | F701100-5 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 5mg |
$ 275.00 | 2022-01-08 | ||
TRC | F701100-1mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 1mg |
$104.00 | 2023-05-18 | ||
TRC | F701100-10 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 10mg |
$ 495.00 | 2022-01-08 |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
1-Formyl-1-(triisopropylsilyloxy)cyclopropaneに関する追加情報
Introduction to 1-Formyl-1-(triisopropylsilyloxy)cyclopropane (CAS No: 220705-67-9)
1-Formyl-1-(triisopropylsilyloxy)cyclopropane, identified by its CAS number 220705-67-9, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the cyclopropane family, a class of molecules characterized by a three-membered carbon ring, which is known for its unique electronic and steric properties. The presence of both an aldehyde group and a triisopropylsilyl ether functionality makes 1-Formyl-1-(triisopropylsilyloxy)cyclopropane a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
The structural features of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane contribute to its reactivity and utility in various chemical transformations. The aldehyde moiety (—CHO) serves as a nucleophilic acceptor, enabling condensation reactions with amines, ketones, and other carbonyl compounds, while the triisopropylsilyl ether (—OSi(CH₃)₂) group provides stability against hydrolysis and oxidation. This combination makes it an attractive building block for constructing more complex molecules, including heterocyclic scaffolds that are prevalent in drug candidates.
In recent years, there has been growing interest in cyclopropane derivatives due to their potential biological activity. Cyclopropanes are known to exhibit favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, making them valuable in medicinal chemistry. The incorporation of functional groups like aldehydes into cyclopropane frameworks has opened up new avenues for drug discovery. For instance, studies have shown that aldehyde-containing cyclopropanes can serve as precursors to bioactive molecules with anti-inflammatory, antimicrobial, and anticancer properties.
One of the most compelling applications of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction and pathogen replication. Inhibiting these enzymes has been a successful strategy in developing treatments for diseases such as HIV/AIDS and cancer. The cyclopropane ring can be incorporated into protease inhibitors to enhance binding affinity and selectivity. Additionally, the aldehyde group can be used to introduce further modifications through cross-coupling reactions, allowing for the creation of highly tailored inhibitors.
Recent advances in synthetic methodologies have further expanded the utility of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation, have enabled efficient functionalization of the cyclopropane ring. These techniques have been employed to develop novel derivatives with enhanced biological activity. For example, researchers have utilized these methods to synthesize cyclopropanes bearing heteroaromatic rings or other pharmacophores that improve drug-like properties.
The role of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane in medicinal chemistry is further highlighted by its use in fragment-based drug design. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins and then linking these fragments together to form more potent inhibitors. The unique reactivity of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane makes it an ideal candidate for generating diverse libraries of fragments for high-throughput screening. This approach has led to the discovery of several lead compounds that are now being optimized for clinical development.
The chemical synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of cyclopentenone derivatives with silylating agents followed by formylation using oxidizing agents such as selenium dioxide or manganese dioxide. Recent improvements in catalytic systems have allowed for greener and more efficient synthetic methods, reducing the environmental impact of producing this compound.
The versatility of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane extends beyond pharmaceutical applications into materials science and agrochemical research. For instance, its ability to undergo polymerization reactions has been explored in the development of novel polymers with unique mechanical properties. Additionally, derivatives of this compound have shown promise as intermediates in synthesizing agrochemicals that exhibit improved efficacy against pests while maintaining environmental safety.
In conclusion,1-Formyl-1-(triisopropylsilyloxy)cyclopropane (CAS No: 220705-67-9) is a multifunctional compound with significant potential in synthetic chemistry and drug development. Its unique structural features enable a wide range of chemical transformations, making it a valuable tool for creating novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation therapeutics and materials.
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